Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-iodo-2-nitrophenyl)acetate typically involves the esterification of 2-(5-iodo-2-nitrophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, often in the presence of a base.
Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 2-(5-substituted-2-nitrophenyl)acetates.
Reduction Reactions: Products include tert-butyl 2-(5-iodo-2-aminophenyl)acetate.
Scientific Research Applications
Chemistry: Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules through substitution and reduction reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of nitro and iodine substituents on biological activity. It is also used in the development of potential pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-iodo-2-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The iodine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives with different biological activities .
Comparison with Similar Compounds
- Tert-butyl 2-(5-bromo-2-nitrophenyl)acetate
- Tert-butyl 2-(5-chloro-2-nitrophenyl)acetate
- Tert-butyl 2-(5-fluoro-2-nitrophenyl)acetate
Comparison: Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and allows for the formation of a wider range of derivatives. Additionally, the nitro group provides a site for reduction, enabling the synthesis of amino derivatives with potential biological activity .
Properties
IUPAC Name |
tert-butyl 2-(5-iodo-2-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(15)7-8-6-9(13)4-5-10(8)14(16)17/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTGGJKKTTZZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456778 |
Source
|
Record name | TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502481-69-8 |
Source
|
Record name | TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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